molecular formula C20H18N2O3S2 B2746473 Benzyl {[3-cyano-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate CAS No. 309280-00-0

Benzyl {[3-cyano-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B2746473
CAS No.: 309280-00-0
M. Wt: 398.5
InChI Key: NJCQCDHOIYSPKJ-UHFFFAOYSA-N
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Description

Benzyl {[3-cyano-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a heterocyclic compound featuring a tetrahydropyridinone core substituted with a 3-methylthiophen-2-yl group at position 4, a cyano group at position 3, and a sulfanylacetate benzyl ester moiety at position 2. The benzyl ester group may enhance lipophilicity, influencing bioavailability and metabolic stability .

Properties

IUPAC Name

benzyl 2-[[5-cyano-4-(3-methylthiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c1-13-7-8-26-19(13)15-9-17(23)22-20(16(15)10-21)27-12-18(24)25-11-14-5-3-2-4-6-14/h2-8,15H,9,11-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCQCDHOIYSPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2CC(=O)NC(=C2C#N)SCC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl {[3-cyano-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups that may contribute to its biological activity. Below is a summary of its chemical properties:

PropertyDetails
Molecular Formula C23H22N2O4S
Molecular Weight 422.5 g/mol
IUPAC Name Benzyl 2-{[3-cyano-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
InChI Key DDQZMSFBPKZOGA-UHFFFAOYSA-N

The biological activity of this compound is thought to be mediated through interactions with various molecular targets. The tetrahydropyridine ring and the cyano group may facilitate binding to specific enzymes or receptors, potentially modulating their activity. This interaction could influence cellular signaling pathways and biological processes.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor effects. For instance, a study on related tetrahydropyridine derivatives demonstrated their ability to inhibit tumor growth in various cancer models, suggesting that this compound may also possess similar properties .

Antimicrobial Activity

Compounds derived from tetrahydropyridine structures have shown promising antimicrobial activities against a range of pathogens. For example, derivatives with similar functional groups have been tested against bacteria and fungi, often displaying notable inhibitory effects . The presence of the thiophenyl group in this compound may enhance its antimicrobial properties.

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented in several studies. These compounds often modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes . Given the structural similarities, this compound could exhibit comparable anti-inflammatory effects.

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of tetrahydropyridine derivatives in murine models. The results indicated that certain analogs significantly reduced tumor size and improved survival rates compared to controls. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated effective inhibition at various concentrations, suggesting that modifications to the benzyl and cyano groups could optimize activity .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to Benzyl {[3-cyano-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate exhibit significant anticancer properties. For instance, a study focusing on the synthesis of related tetrahydropyridine derivatives demonstrated their effectiveness against various cancer cell lines. The cytotoxic activity was evaluated using the MTT assay, revealing IC50 values below 100 μM for several derivatives .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (μM)
Compound AHCT11636
Compound BHeLa34
Compound CMCF745

Anti-inflammatory Potential

The anti-inflammatory effects of this compound have been explored through molecular docking studies. These studies suggest that the compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . The findings indicate its potential for further optimization as a therapeutic agent for inflammatory diseases.

Neuroprotective Effects

Research has highlighted the neuroprotective properties of similar tetrahydropyridine derivatives. These compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases like Alzheimer's .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria . This opens avenues for developing new antimicrobial agents.

Synthesis of Advanced Materials

The unique chemical structure of Benzyl {[3-cyano-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-y]sulfanyl}acetate allows it to be utilized in the synthesis of advanced materials such as polymers and nanocomposites. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability .

Case Study 1: Synthesis and Evaluation of Derivatives

A comprehensive study synthesized various derivatives of Benzyl {[3-cyano-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-y]sulfanyl}acetate and evaluated their biological activities. The results showed that modifications in the substituent groups significantly affected their anticancer potency and selectivity towards cancer cell lines compared to normal cells .

Case Study 2: Molecular Docking Studies

Molecular docking studies were conducted to predict the binding affinity of Benzyl {[3-cyano-4-(3-methylthiophen-2-y]sulfanyl}acetate to various biological targets involved in inflammation and cancer progression. The results indicated strong interactions with key residues in the active sites of targeted enzymes .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (–S–) moiety in this compound participates in nucleophilic substitution reactions. For example:

  • Alkylation : Reacts with alkyl halides (e.g., ethyl chloroacetate) under basic conditions to form thioether derivatives .

  • Oxidation : Converts to sulfoxide or sulfone derivatives using oxidizing agents like H2_2O2_2 or m-CPBA.

Table 1 : Representative sulfanyl group reactions

Reaction TypeConditionsProductYield (%)Reference
AlkylationK2_2CO3_3, DMF, 80°CThioether derivative72–85
Oxidation (→ sulfone)m-CPBA, CH2_2Cl2_2, RTSulfone analog68

Hydrolysis of the Benzyl Ester

The benzyl ester undergoes hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis : Treatment with NaOH/EtOH yields the corresponding carboxylic acid .

  • Acidic Hydrolysis : HCl/EtOH cleaves the ester to generate acetic acid derivatives .

Key Observation : Hydrolysis rates depend on steric effects from the tetrahydropyridinone ring and electronic contributions from the 3-methylthiophene substituent .

Reactivity of the Cyano Group

The cyano (–CN) group participates in:

  • Hydrolysis : Forms amides (with H2_2O2_2/H2_2SO4_4) or carboxylic acids (under prolonged acidic conditions) .

  • Cyclization : Reacts with hydrazines or hydroxylamine to generate tetrazole or amidoxime derivatives, respectively .

Mechanistic Note : The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the cyano carbon .

Ring Functionalization of the Tetrahydropyridinone Core

The 1,4,5,6-tetrahydropyridin-2-one scaffold undergoes:

  • Michael Addition : Reacts with Grignard reagents at the α,β-unsaturated carbonyl position.

  • Reduction : NaBH4_4 selectively reduces the ketone to a secondary alcohol .

Table 2 : Ring modification reactions

ReactionReagentProductSelectivityReference
Michael AdditionCH3_3MgBr, THF, 0°CAlkylated tetrahydropyridinoneHigh
Ketone ReductionNaBH4_4, MeOH, RTSecondary alcohol>90%

Cycloaddition and Heterocycle Formation

The compound serves as a precursor in cycloadditions:

  • Diels-Alder Reactions : The dihydropyridinone ring acts as a diene with electron-deficient dienophiles (e.g., maleic anhydride).

  • 1,3-Dipolar Cycloaddition : Reacts with nitrile oxides to form isoxazoline derivatives .

Stereochemical Outcome : The 3-methylthiophen-2-yl group induces axial chirality in cycloadducts, confirmed by X-ray crystallography in analogous systems .

Stability Under Ambient Conditions

  • Thermal Stability : Decomposes above 200°C (DSC data from related acetamide derivatives).

  • Photolytic Sensitivity : The sulfanyl group undergoes homolytic cleavage under UV light, forming disulfide byproducts .

Comparison with Similar Compounds

Key Differences and Implications:

Thiophene derivatives often exhibit enhanced binding to metalloenzymes compared to purely hydrocarbon aromatics . Benzyl ester vs.

Electronic Effects: The cyano group at position 3 stabilizes the enolate form of the tetrahydropyridinone ring, which may influence tautomeric states and reactivity in biological systems. This feature is conserved across all analogues .

Synthetic Accessibility :

  • The acetamide analogues are available in milligram quantities (e.g., 28 mg), suggesting established synthetic routes. The benzyl ester variant’s absence in screening libraries may indicate synthetic challenges in introducing the thiophene-benzyl ester combination .

Comparison with Nucleoside Analogues

A structurally distinct but functionally relevant compound () features a pyrimidinone core with a tert-butyldimethylsilyl (TBS)-protected sugar moiety and a prenylthio group.

  • Sulfur Linkages : Both compounds utilize thioether bonds, which resist hydrolysis compared to oxygen ethers, enhancing in vivo stability. However, the nucleoside analogue’s TBS group adds steric bulk, reducing enzymatic recognition compared to the target compound’s compact thiophene .
  • Biological Targets : The nucleoside analogue’s design suggests antiviral or anticancer applications via nucleotide mimicry, whereas the target compound’s structure aligns with protease or kinase inhibition .

Research Findings and Methodological Considerations

  • Structural Characterization : SHELX software (SHELXL, SHELXS) has been critical in refining crystal structures of related compounds, enabling precise determination of bond lengths and angles (e.g., C-S bond lengths ~1.81 Å in sulfur-containing analogues) .
  • Hypothetical Pharmacokinetics : The benzyl ester’s lipophilicity may necessitate prodrug strategies for the target compound, whereas acetamide analogues could exhibit faster renal clearance due to hydrogen-bonding capacity .

Q & A

Q. What are the key synthetic strategies for constructing the tetrahydropyridinone core in this compound?

The tetrahydropyridinone ring can be synthesized via cyclization reactions. A common approach involves using sodium hydride (NaH) in tetrahydrofuran (THF) to deprotonate intermediates, followed by nucleophilic attack to form the six-membered ring. For example, NaH-mediated cyclization of precursors containing cyano and thiol groups has been reported in analogous systems . Additionally, benzoylisothiocyanate in 1,4-dioxane can facilitate the introduction of sulfur-containing moieties during ring formation, as seen in similar tetrahydropyridinone syntheses .

Q. How can the sulfanyl and cyano functional groups be characterized spectroscopically?

  • Sulfanyl (S–C bond): Use 1H^{1}\text{H} NMR to identify proton environments near sulfur (e.g., deshielding effects at ~δ 2.5–3.5 ppm). 13C^{13}\text{C} NMR can detect carbon-sulfur bonds (~40–60 ppm).
  • Cyano (C≡N): IR spectroscopy shows a strong absorption band at ~2200–2250 cm1^{-1}. Mass spectrometry (MS) confirms the molecular ion peak and fragmentation patterns consistent with the cyano group .
  • Advanced validation: X-ray crystallography (if crystalline) provides bond-length data (e.g., C–S distances ~1.8 Å) .

Q. What purification methods are effective for isolating this compound post-synthesis?

Column chromatography with silica gel and ethyl acetate/hexane gradients is standard for separating polar intermediates. Recrystallization from ethanol or THF/water mixtures improves purity for crystalline derivatives. For sulfur-containing byproducts, flash chromatography with dichloromethane/methanol (95:5) is effective .

Advanced Questions

Q. What experimental challenges arise in optimizing the cyclization step for the tetrahydropyridinone core?

Key challenges include:

  • Regioselectivity: Competing pathways may form undesired isomers. Using sterically hindered bases (e.g., NaH in THF at 0°C) can direct cyclization to the correct position .
  • Byproduct formation: Thiol oxidation or over-alkylation may occur. Adding antioxidants (e.g., BHT) or controlling reaction time (<12 hours) minimizes side reactions .
  • Yield variability: Moisture-sensitive reagents (e.g., NaH) require strict anhydrous conditions. Yield improvements (>70%) are achievable with freshly distilled THF and inert atmospheres .

Q. How does the 3-methylthiophen-2-yl substituent influence the compound’s electronic properties and reactivity?

The 3-methylthiophene group acts as an electron-rich aromatic system, enhancing resonance stabilization of the tetrahydropyridinone ring. Its electron-donating methyl group increases the nucleophilicity of the thiophene’s α-position, facilitating electrophilic substitutions (e.g., halogenation). Computational studies (DFT) on similar structures show reduced HOMO-LUMO gaps (~4.5 eV), suggesting reactivity toward charge-transfer interactions .

Q. Can computational models predict the compound’s stability under varying pH conditions?

Yes. Density Functional Theory (DFT) calculations can simulate protonation states of the cyano and carbonyl groups. For instance:

  • At pH < 5, the carbonyl oxygen is protonated, increasing susceptibility to hydrolysis.
  • Molecular dynamics (MD) simulations in aqueous environments (e.g., using AMBER force fields) predict aggregation behavior and degradation pathways . Experimental validation via HPLC stability assays (pH 1–13 buffers) is recommended to cross-verify computational data .

Q. How can researchers resolve contradictions in reported yields when using different thiolating agents?

Contradictions often stem from reagent purity or competing reaction mechanisms:

  • Benzoylisothiocyanate vs. Thioureas: Benzoylisothiocyanate (in 1,4-dioxane) provides higher yields (~65%) due to better leaving-group ability, but requires strict temperature control (<25°C) . Thioureas are cheaper but may require harsher conditions (reflux, 80°C), leading to side reactions .
  • Methodological reconciliation: Design a DOE (Design of Experiments) approach to compare agents under standardized conditions (solvent, temperature, catalyst). Statistical analysis (ANOVA) identifies significant variables affecting yield .

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